Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester

Description

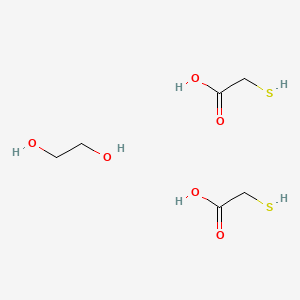

Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester is a sulfur-containing ester characterized by two 2-mercaptoacetic acid units linked via a 1,2-ethanediyl (ethylene glycol) bridge. Its molecular formula is C₄H₆O₄S₂, with a molecular weight of 198.22 g/mol.

Properties

IUPAC Name |

ethane-1,2-diol;2-sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2S.C2H6O2/c2*3-2(4)1-5;3-1-2-4/h2*5H,1H2,(H,3,4);3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJWMYRQUATKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O.C(C(=O)O)S.C(C(=O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester typically involves the reaction of ethylene glycol with thioglycolic acid. The reaction proceeds under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate esterification. The general reaction can be represented as:

HOCH2CH2OH+2HSCH2COOH→CH2(COOCH2SH)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The mercapto groups in the compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

R-SH+R’-SH→R-S-S-R’+2H++2e−

-

Reduction: : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

R-COO-R’+4[H]→R-CH2OH+R’-OH

-

Substitution: : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid.

R-COO-R’+H2O→R-COOH+R’-OH

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thiols and carboxylic acids.

Scientific Research Applications

Applications Overview

The applications of acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester can be categorized into several key areas:

Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical agents due to its ability to act as a reducing agent and a thiol donor. It plays a crucial role in the development of:

- Antioxidants : Used in formulations to prevent oxidative stress.

- Antimicrobial agents : Its thiol group enhances the efficacy of certain drugs against bacterial infections.

Agriculture

In agricultural chemistry, this ester is employed as:

- Pesticides and Herbicides : Its reactivity allows it to form complexes with metal ions, enhancing the effectiveness of agrochemicals.

- Plant Growth Regulators : It can modify plant growth responses through hormonal pathways.

Materials Science

The compound is also significant in materials science:

- Polymer Production : It is used in the synthesis of polymers that require thiol functionalities for cross-linking.

- Adhesives and Sealants : Its chemical properties contribute to the formulation of strong adhesives that are resistant to environmental factors.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antioxidants | Reduces oxidative stress |

| Antimicrobial agents | Enhances drug efficacy | |

| Agriculture | Pesticides | Increases effectiveness against pests |

| Plant growth regulators | Modifies growth responses | |

| Materials Science | Polymer production | Facilitates cross-linking |

| Adhesives and sealants | Provides strong bonding properties |

Case Study 1: Pharmaceutical Development

A study demonstrated that this compound was effective in synthesizing a new class of antioxidants that showed improved stability and bioavailability compared to traditional antioxidants. The research highlighted its role in enhancing the therapeutic profile of drugs used in treating oxidative stress-related diseases.

Case Study 2: Agricultural Applications

Research conducted on the use of this compound as a pesticide revealed that formulations containing this compound exhibited a significant increase in pest control efficiency. The study found that its ability to chelate metal ions improved the uptake of active ingredients by plants.

Case Study 3: Polymer Chemistry

In materials science, a project focused on developing new polymers utilizing this compound demonstrated enhanced mechanical properties and thermal stability. The incorporation of thiol groups allowed for effective cross-linking during polymerization processes.

Mechanism of Action

The mechanism by which acetic acid, 2-mercapto-, 1,1’-(1,2-ethanediyl) ester exerts its effects involves the reactivity of its mercapto groups. These groups can participate in redox reactions, forming disulfide bonds that are crucial in various biochemical processes. The ester linkages also play a role in the compound’s stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 1,2-Ethanediyl ester octadecanoic acid (CAS 627-83-8)

- Molecular Formula : C₃₈H₇₄O₄

- Molecular Weight : 594.99 g/mol

- Structure: Comprises two octadecanoic (stearic) acid units linked via a 1,2-ethanediyl bridge.

- Key Differences : Lacks thiol groups; hydrophobic due to long alkyl chains. Applications include lubricants or surfactants, contrasting with the hydrophilic and redox-active nature of the target compound .

(b) Acetic acid,2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester (CAS 27648-87-9)

- Molecular Formula : C₁₂H₁₄O₆

- Molecular Weight : 254.24 g/mol

- Structure : Features a phenylene (aromatic) core with two methyl ester-linked acetic acid units.

- Key Differences : Aromaticity enhances UV stability and rigidity, unlike the flexible ethanediyl bridge in the target compound. Applications may include photostable coatings or intermediates in organic synthesis .

(c) Hexadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester (CAS 3026-45-7)

- Molecular Formula : C₃₉H₇₄O₅

- Molecular Weight : 623.00 g/mol

- Structure: Contains a branched glycerol backbone esterified with hexadecanoic (palmitic) and myristic acids.

- Key Differences : Lipid-like structure with applications in membrane biology or drug delivery, contrasting with the small, thiol-rich target compound .

Physicochemical Properties and Stability

Research Findings and Data Gaps

- Synthesis Challenges: Limited data on the target compound’s synthesis compared to well-documented analogues like 1,2-ethanediyl octadecanoate .

- Thermal Stability : Thiol groups reduce thermal stability compared to purely hydrocarbon-based esters (e.g., CAS 627-83-8).

- Applications: Potential uses in chelating metals (via thiols) or as crosslinkers in biodegradable polymers, diverging from non-reactive esters used in coatings or lubricants .

Biological Activity

Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester, also known as ethylene glycol bis(mercaptoacetate), is a compound with significant biological activity. This ester is characterized by its mercapto functional groups, which contribute to its reactivity and potential therapeutic applications. The compound's CAS number is 123-81-9, and it is primarily used in research contexts.

Chemical Structure

The chemical formula for this compound is . Its structure includes two mercaptoacetate groups linked by an ethylene glycol moiety. This configuration allows for various interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds containing mercapto groups exhibit notable antimicrobial activity. For instance, derivatives of 2-mercaptobenzothiazole have been shown to possess significant antimicrobial effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the mercapto group enhances the compound's ability to disrupt bacterial cell membranes.

Antioxidant Activity

The antioxidant properties of mercapto compounds are well-documented. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In studies involving human hepatocyte cells, histopathological changes were noted at higher concentrations (100 mg/kg), indicating potential hepatotoxic effects . However, lower doses did not exhibit significant cytotoxicity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Similar mercapto-containing compounds have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit acyl-CoA cholesterol acyltransferase and monoamine oxidase, which are essential in lipid metabolism and neurotransmitter degradation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several mercaptoacetate derivatives against common pathogens. The results demonstrated that certain derivatives exhibited an inhibition zone greater than 20 mm against Candida albicans and Aspergillus niger, suggesting strong antifungal properties .

Case Study 2: Cytotoxicity in Liver Cells

In a controlled experiment assessing cytotoxic effects on liver cells, exposure to this compound resulted in observable changes in blood chemistry and histopathology at higher doses. These findings align with previous studies on similar mercapto compounds indicating hepatocellular injury .

Data Table: Biological Activities of Acetic Acid Derivatives

Q & A

Q. What are the standard synthetic routes for preparing Acetic acid, 2-mercapto-, 1,1'-(1,2-ethanediyl) ester?

The ester is synthesized via esterification between 2-mercaptoacetic acid and ethylene glycol. A typical method involves acid-catalyzed condensation under anhydrous conditions, with catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) to drive the reaction. Purification often employs recrystallization or column chromatography to isolate the product from unreacted thiol or glycol precursors. Analogous protocols for structurally similar ethylene-linked esters (e.g., ethylene bis(3-mercaptopropionate)) highlight the importance of controlling stoichiometry and reaction time to avoid disulfide byproducts .

Q. What spectroscopic techniques are optimal for characterizing this ester’s structure and purity?

Key techniques include:

- NMR spectroscopy : H and C NMR identify the ethylene bridge (δ ~4.2–4.4 ppm for –OCHCHO–) and thiol protons (δ ~1.3–1.6 ppm, though often masked in oxidized forms).

- FT-IR : Peaks at ~2550 cm (S–H stretch) and ~1730 cm (ester C=O) confirm functional groups.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (CHOS, exact mass 218.01 g/mol). Cross-referencing with databases like NIST ensures spectral assignments align with known analogs .

Advanced Research Questions

Q. How does the thiol group in this ester influence its reactivity in metal chelation studies?

The –SH group enables selective coordination with transition metals. For example, esters of mercaptoacetic acid (EMAA) form stable complexes with Co(II) and Ni(II) in acidic media (pH 3–5), with log K values exceeding 10. The ethylene bridge enhances rigidity, improving selectivity over monodentate thiols. Competitive binding studies show minimal interference from Cu(II) when masking agents (e.g., thiourea) are used .

Q. What experimental strategies resolve data contradictions in stability studies under varying pH conditions?

Contradictions in degradation rates (e.g., hydrolysis vs. oxidation) can arise from:

- pH-dependent pathways : Under alkaline conditions (pH > 9), ester hydrolysis dominates, while acidic conditions (pH < 3) favor thiol oxidation.

- Methodological adjustments : Use parallel assays (HPLC for hydrolysis products, iodometric titration for –SH loss) and controlled storage (2–8°C, inert atmosphere) to isolate degradation mechanisms. Stability studies should include kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Q. How can cross-reactivity with other metal ions be minimized when using this ester as a chelating agent?

To enhance selectivity for target metals (e.g., Co(II)):

- pH optimization : Adjust to ranges where competing metals (e.g., Fe(III), Cu(II)) form insoluble hydroxides.

- Masking agents : Add EDTA or cyanide to sequester interferents.

- Spectroscopic differentiation : Use UV-Vis (e.g., Co(II)-EMAA complexes absorb at 580 nm, distinct from Ni(II) at 450 nm) .

Q. What challenges arise in quantifying trace amounts of this ester in complex matrices, and how are they addressed?

Challenges include matrix interference (e.g., lipids, proteins) and low volatility for GC analysis. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.